3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one
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Overview
Description
3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one is a flavonoid compound known for its potent antioxidant properties. It is structurally characterized by the presence of multiple hydroxyl groups, which contribute to its high reactivity and biological activity. This compound is found in various plants and is often studied for its potential health benefits and applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the use of 3,4-dihydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone as starting materials. The reaction is catalyzed by an acid or base, leading to the formation of the chromenone structure through cyclization and dehydration steps.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying antioxidant mechanisms and radical scavenging activities.
Biology: Investigated for its role in modulating cellular oxidative stress and its potential protective effects against oxidative damage.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one primarily involves its antioxidant activity. The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. It also interacts with various molecular targets, such as enzymes involved in oxidative stress pathways, and modulates their activity to enhance cellular defense mechanisms.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties but differs in the number and position of hydroxyl groups.
Catechin: A flavanol with potent antioxidant activity, commonly found in tea.
Luteolin: A flavone with anti-inflammatory and antioxidant properties.
Uniqueness
3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one is unique due to its specific hydroxylation pattern, which contributes to its distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-10-2-1-7(3-11(10)17)9-6-21-14-5-13(19)12(18)4-8(14)15(9)20/h1-6,16-19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMUPEDRUCMYIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC3=CC(=C(C=C3C2=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001341601 |
Source
|
Record name | 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001341601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109588-95-6 |
Source
|
Record name | 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001341601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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